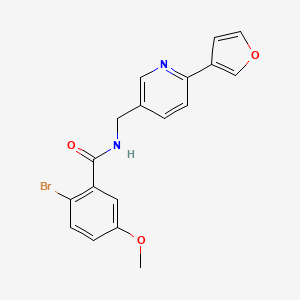
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanoacetamide, leading to the formation of different derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium ethoxide.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions are various heterocyclic compounds, which have significant biological and pharmaceutical applications .
科学的研究の応用
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
2-cyano-N-(3,5-dimethylphenyl)acetamide: A similar compound with a simpler structure, lacking the pyridinyl group.
2-cyano-N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)propanamide: Another derivative with a methoxyphenyl group instead of the pyridinyl group.
Uniqueness
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of the pyridinyl group, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature can lead to improved biological activity and selectivity compared to other similar compounds .
特性
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-6-13(2)8-16(7-12)20-17(21)15(10-18)9-14-4-3-5-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDXBRIYXFHDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-12-carboxylic acid amine](/img/structure/B2724218.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2724219.png)






![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2724231.png)




![Methyl 2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2724238.png)
